Timapiprant sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2.Na/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26;/h2-10H,11-12H2,1H3,(H,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNYIKRDAGPQZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)[O-])C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Role of CRTH2 in allergic inflammation
An In-depth Technical Guide on the Core Role of CRTH2 in Allergic Inflammation
Introduction: The PGD2-CRTH2 Axis
Allergic inflammation is a complex cascade orchestrated by a multitude of cellular and molecular players. Central to this process is Prostaglandin D2 (PGD2), the predominant prostanoid released by activated mast cells following allergen exposure.[1][2] PGD2 exerts its diverse biological effects by binding to two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as DP2.[3][4][5]
While the DP1 receptor is often associated with vasodilation and the inhibition of cell migration, CRTH2 is unequivocally pro-inflammatory.[3] It is the primary mediator of PGD2-driven recruitment and activation of key effector cells in type 2 immunity.[6] This guide provides a detailed examination of the CRTH2 receptor, from its signaling mechanisms and cellular functions to its role in specific allergic diseases and its standing as a therapeutic target.
Cellular Expression of CRTH2
The pro-inflammatory function of CRTH2 is directly linked to its expression profile on key immune cell populations. It is prominently expressed on the primary effector cells of type 2 allergic inflammation:
-
T helper 2 (Th2) lymphocytes: CRTH2 is considered the most reliable surface marker for human Th2 cells, which orchestrate the allergic response through cytokine production.[7][8]
-
Eosinophils: These granulocytes are major contributors to tissue damage in chronic allergic diseases and express high levels of CRTH2.[7][8][9]
-
Basophils: Similar to eosinophils, basophils are granulocytes that express CRTH2 and contribute to the allergic response.[7][8]
-
Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are a more recently identified cell type that mirrors Th2 cells in producing type 2 cytokines and also shows CRTH2-dependent migration.[8][10]
CRTH2 expression has been shown to be elevated on circulating T cells and eosinophils in patients with atopic dermatitis and in the airways of patients with asthma, correlating with disease severity.[9][11]
The CRTH2 Signaling Pathway
CRTH2 is a seven-transmembrane G-protein coupled receptor. Upon binding its ligand, PGD2, it initiates a specific intracellular signaling cascade.
-
G-Protein Coupling: CRTH2 couples to the inhibitory Gi-type G protein (Gαi).[1]
-
Downstream Effects: Activation of Gαi leads to two primary events:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Calcium Mobilization: Activation of phospholipase C (PLC) via the Gβγ subunit leads to the generation of inositol trisphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores, increasing cytosolic calcium concentrations.[1]
-
This signaling cascade ultimately translates into the pro-inflammatory cellular responses characteristic of CRTH2 activation, such as chemotaxis and degranulation.[1]
Functional Roles of CRTH2 in Allergic Inflammation
The activation of the CRTH2 signaling pathway on immune cells drives the core features of the allergic inflammatory response.
-
Cell Migration (Chemotaxis): PGD2 is a potent chemoattractant for eosinophils, basophils, Th2 cells, and ILC2s, acting through CRTH2 to recruit these cells from the bloodstream into tissues like the airway mucosa and skin.[3][6][8] This influx of inflammatory cells is a hallmark of the late-phase allergic reaction.[3]
-
Cell Activation and Degranulation: CRTH2 signaling promotes the activation and degranulation of eosinophils and basophils, leading to the release of cytotoxic granule proteins, histamines, and other pro-inflammatory mediators.[9][12]
-
Cytokine Production: PGD2 stimulation of CRTH2 on Th2 cells and ILC2s enhances their production and release of key type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[3][11] These cytokines perpetuate the inflammatory cycle by promoting IgE production, eosinophil survival, and airway hyperresponsiveness.
References
- 1. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 6. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Timapiprant Sodium: A Deep Dive into its Antagonistic Effect on Eosinophil Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophilic inflammation is a key driver in the pathophysiology of several allergic diseases, including asthma and eosinophilic esophagitis. A central pathway governing this process is the activation of the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), by its ligand, prostaglandin D2 (PGD2). Timapiprant sodium (formerly OC000459) is a potent and selective oral antagonist of the DP2 receptor. This technical guide provides a comprehensive overview of Timapiprant's mechanism of action, its quantifiable effects on eosinophil function from preclinical and clinical studies, detailed experimental protocols for assessing eosinophil activation, and a visualization of the core signaling pathways involved.
Introduction: The PGD2-DP2 Axis in Eosinophilic Inflammation
Prostaglandin D2 (PGD2) is a lipid mediator predominantly released by activated mast cells in response to allergens and other inflammatory stimuli[1][2]. It exerts its biological effects through two G-protein coupled receptors: DP1 and DP2 (CRTH2)[3][4]. While both are expressed on eosinophils, the DP2 receptor is considered a key player in driving eosinophilic inflammation[2][5]. The DP2 receptor is selectively expressed on type 2 inflammatory cells, including T helper 2 (Th2) lymphocytes, type 2 innate lymphoid cells (ILC2s), basophils, and, crucially, eosinophils[2][5][6].
Activation of the DP2 receptor on eosinophils by PGD2 triggers a cascade of pro-inflammatory events, including:
-
Chemotaxis: Directing the migration of eosinophils to inflammatory sites[3][7].
-
Shape Change: An early marker of eosinophil activation[5][8].
-
Degranulation: The release of cytotoxic granule proteins such as eosinophil cationic protein and eosinophil peroxidase, which contribute to tissue damage[5][9].
-
Upregulation of Adhesion Molecules: Such as CD11b, facilitating their recruitment and retention in tissues[10].
Given its central role in orchestrating eosinophilic inflammation, the DP2 receptor has emerged as a promising therapeutic target for allergic diseases[1][2].
This compound: A Selective DP2 Receptor Antagonist
This compound, also known as OC000459, is an indole-acetic acid derivative that functions as a potent, selective, and orally active DP2 receptor antagonist[6][8][11]. By competitively binding to the DP2 receptor, Timapiprant blocks the downstream signaling initiated by PGD2, thereby inhibiting the recruitment and activation of eosinophils and other Th2-type inflammatory cells[1][6][8]. This targeted mechanism of action offers a potential therapeutic strategy to mitigate the underlying eosinophilic inflammation in diseases like asthma and eosinophilic esophagitis[1][12].
Quantitative Data on the Effects of this compound
The efficacy of Timapiprant in modulating eosinophil function and eosinophilic inflammation has been quantified in numerous preclinical and clinical studies. The following tables summarize these key findings.
Table 1: Preclinical and In Vitro Efficacy of this compound
| Parameter | Species/System | Assay | Timapiprant (OC000459) Concentration/Dose | Result | Citation |
| Binding Affinity (Ki) | Human recombinant DP2 | Radioligand Displacement | N/A | 13 nM | [8] |
| Rat recombinant DP2 | Radioligand Displacement | N/A | 3 nM | [8] | |
| Human native DP2 (Th2 cells) | Radioligand Displacement | N/A | 4 nM | [8] | |
| Th2 Lymphocyte Chemotaxis | Human | Chemotaxis Assay | IC50 = 0.028 µM | Inhibition of chemotaxis | [8] |
| Th2 Lymphocyte Cytokine Production | Human | Cytokine Production Assay | IC50 = 0.019 µM | Inhibition of cytokine production | [8] |
| Eosinophil Shape Change | Isolated Human Leukocytes | Shape Change Assay | pKB = 7.9 | Competitive antagonism of PGD2-induced shape change | [6] |
| Human Whole Blood | Shape Change Assay | pKB = 7.5 | Competitive antagonism of PGD2-induced shape change | [6] | |
| Blood Eosinophilia | Rat | DK-PGD2 Induced Eosinophilia | ED50 = 0.04 mg/kg (oral) | Inhibition of blood eosinophilia | [6][8] |
| Airway Eosinophilia | Guinea Pig | DK-PGD2 Induced Eosinophilia | ED50 = 0.01 mg/kg (oral) | Inhibition of airway eosinophilia | [6][8] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; pKB: Negative logarithm of the dissociation constant of an antagonist; ED50: Half-maximal effective dose.
Table 2: Clinical Efficacy of this compound in Eosinophilic Diseases
| Indication | Study Population | Treatment | Outcome Measure | Result | Citation |
| Eosinophilic Esophagitis | Adults with active, corticosteroid-dependent/refractory EoE (n=26) | 100 mg Timapiprant twice daily for 8 weeks | Esophageal Eosinophil Count (eos/hpf) | Decrease from 114.83 to 73.26 (P = 0.0256) vs. no reduction with placebo | [12] |
| Severe Eosinophilic Asthma | Patients with sputum eosinophil count >3% (n=40) | 50 mg Timapiprant once daily for 12 weeks | Geometric Mean Sputum Eosinophil Count | Reduction from 11.0% to 2.5% (vs. 10.7% to 6.2% with placebo; P = 0.151) | [13] |
| Moderate Persistent Asthma | Patients not using ICS (n=132) | 200 mg Timapiprant twice daily for 4 weeks | Sputum Eosinophil Count (in subset n=27) | Significant reduction with active treatment, but not placebo | [2] |
| Moderate Persistent Asthma | Patients not using ICS (n=512) | 25 mg once daily, 200 mg once daily, 100 mg twice daily for 12 weeks | FEV1 in atopic eosinophilic subgroup | Mean increase of 220 ml vs. placebo (P = 0.005) | [14] |
eos/hpf: eosinophils per high-power field; FEV1: Forced expiratory volume in 1 second; ICS: Inhaled corticosteroids.
Signaling Pathways and Experimental Workflows
PGD2-DP2 Signaling Pathway in Eosinophils
The binding of PGD2 to the DP2 receptor on eosinophils initiates a signaling cascade that leads to cellular activation. This pathway is primarily mediated through G-protein coupling.
Experimental Workflow: In Vitro Eosinophil Chemotaxis Assay
The following diagram illustrates a typical workflow for assessing the effect of Timapiprant on eosinophil chemotaxis in vitro.
Detailed Experimental Protocols
Eosinophil Isolation from Human Peripheral Blood
This protocol is a generalized procedure for isolating eosinophils, a necessary first step for many in vitro assays.
-
Blood Collection: Draw whole blood from healthy or atopic donors into collection tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell Lysis: Lyse erythrocytes using a hypotonic solution.
-
Leukocyte Isolation: Centrifuge the sample to pellet the leukocytes.
-
Negative Selection: Use an immunomagnetic cell separation kit (e.g., EasySep™) to deplete non-eosinophil granulocytes. This typically involves using antibodies against markers like CD16 to remove neutrophils.
-
Purity and Viability Assessment: Assess the purity of the isolated eosinophils (typically >98%) using cytological staining (e.g., May-Grünwald Giemsa) and microscopy. Viability can be determined by trypan blue exclusion (typically >95%).
In Vitro Eosinophil Shape Change Assay
This assay is a rapid method to assess the immediate activation of eosinophils in response to a chemoattractant.
-
Cell Preparation: Use either isolated eosinophils or whole blood.
-
Incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stimulation: Add PGD2 to induce eosinophil shape change.
-
Fixation: After a short incubation period (e.g., 1-5 minutes), stop the reaction by adding a fixative (e.g., paraformaldehyde).
-
Analysis by Flow Cytometry: Analyze the cells using a flow cytometer. Activated eosinophils undergo a change from a spherical to an elongated shape, which is detected as an increase in the forward scatter (FSC) signal.
-
Data Analysis: Calculate the percentage of cells that have undergone a shape change and determine the inhibitory concentration of Timapiprant.
Induced Sputum Eosinophil Count
This clinical procedure is used to non-invasively assess airway inflammation.
-
Pre-medication: Administer an inhaled short-acting beta2-agonist (e.g., salbutamol) to the patient to prevent bronchoconstriction.
-
Sputum Induction: The patient inhales nebulized hypertonic saline (e.g., 3%, 4.5%, or 5%) for a set period (e.g., 5-20 minutes). Inhalation of the saline irritates the airways, inducing coughing and sputum production. Lung function (FEV1) should be monitored throughout the procedure for safety.
-
Sputum Collection: The patient expectorates the sputum into a sterile container.
-
Sputum Processing:
-
Select mucus plugs from the sample, avoiding saliva.
-
Treat the selected portion with a mucolytic agent like dithiothreitol (DTT) to break down the mucus and disperse the cells.
-
Filter the sample to remove debris.
-
Perform a total cell count and assess cell viability.
-
-
Slide Preparation and Staining: Prepare cytospins of the cell suspension and stain them with a differential stain such as May-Grünwald Giemsa.
-
Cell Counting: A trained technician performs a differential cell count on at least 400 non-squamous cells under a microscope. The result is expressed as the percentage of eosinophils among the total non-squamous cells.
Immunohistochemistry for Esophageal Eosinophils
This is the standard method for diagnosing and monitoring eosinophilic esophagitis.
-
Biopsy Collection: Obtain esophageal biopsies via endoscopy from both the proximal and distal esophagus.
-
Fixation and Processing: Fix the tissue samples in formalin and embed them in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue and mount them on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: This is the standard staining method for identifying eosinophils based on their characteristic bilobed nucleus and intensely red-staining cytoplasmic granules.
-
Immunohistochemistry (IHC) for Eosinophil-Specific Proteins (optional but more specific): Staining for proteins like eosinophil peroxidase (EPX) can provide a more specific identification of eosinophils and their degranulation products. This involves using a primary antibody against the target protein, followed by a labeled secondary antibody and a chromogenic substrate to visualize the staining.
-
-
Microscopic Analysis: A pathologist examines the stained slides under a microscope.
-
Quantification: The peak number of eosinophils is counted in a single high-power field (hpf). A count of ≥15 eosinophils per hpf is a key diagnostic criterion for eosinophilic esophagitis[15].
Conclusion
This compound is a selective DP2 receptor antagonist that effectively inhibits the activation and recruitment of eosinophils, key effector cells in type 2 inflammatory diseases. Preclinical data demonstrates its potent and specific antagonism of the DP2 receptor, leading to the inhibition of eosinophil chemotaxis and activation. Clinical trials have provided evidence of its ability to reduce eosinophil counts in the sputum of asthmatic patients and in the esophageal tissue of patients with eosinophilic esophagitis[2][12][13]. The targeted mechanism of action, focused on the PGD2-DP2 signaling axis, highlights Timapiprant as a significant therapeutic agent in development for the treatment of eosinophil-driven diseases. Further research and larger clinical trials will continue to define its precise role in the management of these conditions.
References
- 1. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. thorax.bmj.com [thorax.bmj.com]
- 12. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 15. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Timapiprant Sodium: A Deep Dive into its Antagonistic Effect on Th2 Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Timapiprant sodium (formerly OC000459) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the D prostanoid receptor 2 (DP2). This receptor is preferentially expressed on T helper type 2 (Th2) lymphocytes, key drivers of type 2 inflammation which underlies allergic diseases such as asthma and allergic rhinitis. By blocking the binding of its natural ligand, prostaglandin D2 (PGD2), Timapiprant effectively mitigates Th2 cell migration and the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of Timapiprant on Th2 lymphocytes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Quantitative Impact of Timapiprant on Th2 Lymphocyte Function
Timapiprant has been demonstrated to be a highly effective inhibitor of key Th2 lymphocyte functions, including chemotaxis and the production of hallmark cytokines. The following tables summarize the in vitro potency of Timapiprant.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| Human recombinant CRTH2/DP2 | Human | 13 nM | [1][2] |
| Rat recombinant CRTH2/DP2 | Rat | 3 nM | [1][2] |
| Human native CRTH2/DP2 (Th2 cell membranes) | Human | 4 nM | [1][2] |
| Table 1: Binding Affinity of Timapiprant to the CRTH2/DP2 Receptor. |
| Parameter | Species | IC50 Value | Reference |
| Inhibition of Th2 Lymphocyte Chemotaxis | Human | 28 nM | [1][2][3] |
| Inhibition of overall Th2 Cytokine Production | Human | 19 nM | [1][2][3] |
| Inhibition of IL-13 Production | Human | 19 nM | [4] |
| Table 2: Inhibitory Potency of Timapiprant on Th2 Lymphocyte Functions. |
Mechanism of Action: The CRTH2 Signaling Pathway
Timapiprant exerts its effects by competitively antagonizing the CRTH2 receptor, a G protein-coupled receptor (GPCR). The binding of PGD2 to CRTH2 on Th2 cells initiates a signaling cascade that promotes their activation and migration. Timapiprant blocks this initial step.
CRTH2 Signaling Cascade
The CRTH2 receptor is coupled to an inhibitory G protein (Gαi). Upon activation by PGD2, the following intracellular events occur:
-
Gαi Activation: The Gαi subunit dissociates from the βγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): The Gβγ subunit complex activates phospholipase C (PLC).
-
Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6]
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][6][7][8] This increase in intracellular calcium is a critical signal for cellular activation.
-
Cellular Responses: The combination of decreased cAMP and increased intracellular calcium culminates in the characteristic Th2 cell responses: chemotaxis (cell migration) and the production of type 2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).
By occupying the PGD2 binding site on CRTH2, Timapiprant prevents the initiation of this signaling cascade, thereby inhibiting the downstream cellular responses.
Caption: CRTH2 signaling pathway initiated by PGD2 and inhibited by Timapiprant.
Experimental Protocols
The following sections outline the general methodologies employed in the key in vitro experiments to characterize the effect of Timapiprant on Th2 lymphocytes.
Th2 Lymphocyte Chemotaxis Assay
The chemotactic response of Th2 cells to a chemoattractant is a fundamental measure of their migratory capacity. The Boyden chamber assay is a standard method for this assessment.
Objective: To quantify the inhibitory effect of Timapiprant on the migration of human Th2 lymphocytes towards a chemoattractant.
Materials:
-
Human Th2 lymphocytes
-
Chemoattractant (e.g., PGD2 or supernatant from activated mast cells)
-
This compound
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membrane with appropriate pore size (typically 5 µm for lymphocytes)
-
Culture medium (e.g., RPMI 1640 with 1% BSA)
-
Cell staining and quantification reagents
Procedure:
-
Cell Preparation: Human Th2 lymphocytes are isolated and cultured. Prior to the assay, cells are washed and resuspended in culture medium at a defined concentration (e.g., 1 x 10^6 cells/mL).
-
Compound Preparation: A dilution series of Timapiprant is prepared in the culture medium.
-
Assay Setup:
-
The lower wells of the Boyden chamber are filled with the chemoattractant solution.
-
The polycarbonate membrane is placed over the lower wells.
-
The upper chamber is assembled on top of the membrane.
-
The Th2 cell suspension, pre-incubated with varying concentrations of Timapiprant or vehicle control, is added to the upper wells.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant cell migration (e.g., 90 minutes).
-
Quantification:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The membrane is fixed and stained (e.g., with Diff-Quik).
-
The number of cells that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.
-
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of Timapiprant compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of Timapiprant.
Caption: Experimental workflow for the Th2 lymphocyte chemotaxis assay.
Th2 Cytokine Production Assay
This assay measures the ability of Timapiprant to inhibit the production and secretion of key Th2 cytokines.
Objective: To quantify the inhibitory effect of Timapiprant on the production of IL-4, IL-5, and IL-13 by activated human Th2 lymphocytes.
Materials:
-
Human Th2 lymphocytes
-
Cell stimulation agents (e.g., anti-CD3/anti-CD28 antibodies, or supernatant from activated mast cells)
-
This compound
-
Culture medium and plates
-
Cytokine quantification kit (e.g., ELISA or multiplex bead array)
Procedure:
-
Cell Culture and Stimulation:
-
Human Th2 lymphocytes are cultured in 96-well plates.
-
Cells are pre-incubated with a dilution series of Timapiprant or vehicle control for a specified time (e.g., 30 minutes).
-
The cells are then stimulated to produce cytokines using appropriate agents.
-
-
Incubation: The culture plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a duration sufficient for cytokine accumulation in the supernatant (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.
-
Cytokine Quantification (ELISA as an example):
-
An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-13).
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected supernatants (containing the secreted cytokines) and a standard curve of the recombinant cytokine are added to the wells.
-
After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.
-
Following another incubation and wash, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added.
-
A substrate solution is added, and the resulting colorimetric change is measured using a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in each sample is determined from the standard curve. The percentage of inhibition of cytokine production is calculated for each concentration of Timapiprant compared to the stimulated vehicle control. The IC50 value is then determined.
Caption: Experimental workflow for the Th2 cytokine production assay.
Conclusion
This compound is a potent and selective antagonist of the CRTH2 receptor, effectively inhibiting key functions of Th2 lymphocytes. Its ability to block Th2 cell chemotaxis and the production of pro-inflammatory cytokines, as demonstrated by low nanomolar IC50 values, underscores its therapeutic potential in the treatment of type 2 inflammatory diseases. The mechanism of action, centered on the blockade of the Gαi-coupled CRTH2 signaling pathway, provides a clear rationale for its observed effects. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of CRTH2 antagonists as a promising class of anti-inflammatory agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Roles of IP3 Receptors and Calcium in Programmed Cell Death and Implications in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Timapiprant Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timapiprant sodium, also known as OC000459, is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, more commonly known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] By targeting the DP2 receptor, this compound modulates the inflammatory cascade, positioning it as a promising therapeutic agent for a range of allergic and inflammatory conditions, including asthma and allergic rhinitis.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for professionals in the field of drug development and research.
Introduction: The Role of the DP2 Receptor in Inflammation
Prostaglandin D2 (PGD2) is a key lipid mediator released primarily from mast cells in response to allergic stimuli.[3] It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 (CRTH2) receptor.[5] The DP2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) lymphocytes, eosinophils, and basophils, all of which are critical players in the pathophysiology of allergic diseases.[6] Activation of the DP2 receptor by PGD2 triggers a cascade of inflammatory responses, including the chemotaxis and activation of these immune cells, leading to the characteristic symptoms of allergic inflammation.[3][4]
The discovery of the DP2 receptor and its role in mediating allergic inflammation spurred the search for selective antagonists as novel therapeutic interventions.[7] Timapiprant emerged from these efforts as a potent, selective, and orally active small molecule antagonist of the DP2 receptor.[1][2]
Discovery of this compound
The development of Timapiprant was the result of extensive research aimed at identifying potent and selective antagonists for the DP2 receptor. Early discovery efforts often started from known prostaglandin analogues or through high-throughput screening of compound libraries.[7][8] While the precise initial discovery path of Timapiprant is proprietary, its chemical structure, (5-Fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic acid, represents a novel chemical class of DP2 antagonists.[9] This indole-acetic acid derivative was optimized to achieve high affinity and selectivity for the DP2 receptor.[9][10]
Synthesis of this compound
The synthesis of this compound involves a multi-step process. Based on available patent literature and analogous synthetic procedures for similar indole derivatives, a plausible synthetic route is outlined below. The key step involves the reaction of an ethyl (5-fluoro-2-methylindol-1-yl)acetate intermediate with 2-quinoline carboxaldehyde.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of Ethyl (5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetate
This step constitutes the core carbon-carbon bond formation in the synthesis of Timapiprant.
-
Reactants: Ethyl (5-fluoro-2-methylindol-1-yl)acetate and 2-quinoline carboxaldehyde.
-
Reaction Conditions: The specific conditions outlined in patent literature involve reacting the two starting materials in a suitable solvent. While the exact catalyst and temperature are not publicly detailed, analogous reactions often employ acid or base catalysis and may require heating.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove any inorganic reagents. The crude product would then be purified, likely through column chromatography on silica gel, to yield the pure ethyl ester of Timapiprant.
Step 2: Hydrolysis to Timapiprant
The ethyl ester is hydrolyzed to the corresponding carboxylic acid, Timapiprant.
-
Reactant: Ethyl 2-(5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)-1H-indol-1-yl)acetate.
-
Reaction Conditions: The ester is treated with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like methanol or ethanol. The reaction mixture is typically stirred at room temperature or gently heated until the hydrolysis is complete.
-
Work-up and Purification: After the reaction, the mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, causing the free acid (Timapiprant) to precipitate. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Step 3: Formation of this compound
The final step involves the formation of the sodium salt to improve solubility and stability.
-
Reactant: Timapiprant (free acid).
-
Reaction Conditions: Timapiprant is dissolved in a suitable solvent, and a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium ethoxide, is added.
-
Work-up and Purification: The sodium salt is then isolated, often by precipitation or by evaporation of the solvent, to yield this compound as a solid.
Biological Evaluation and Mechanism of Action
This compound is a potent and selective antagonist of the DP2 receptor. Its mechanism of action involves competitively binding to the DP2 receptor, thereby preventing the binding of its natural ligand, PGD2. This blockade inhibits the downstream signaling pathways that lead to the recruitment and activation of inflammatory cells.[3]
DP2 Receptor Signaling Pathway
Caption: DP2 receptor signaling pathway and the inhibitory action of Timapiprant.
Quantitative Biological Activity
The biological activity of Timapiprant has been extensively characterized through a variety of in vitro and in vivo assays.
| Assay Type | Species/System | Parameter | Value | Reference(s) |
| Receptor Binding | Human recombinant DP2 | Ki | 13 nM | [2] |
| Rat recombinant DP2 | Ki | 3 nM | [2] | |
| Human native DP2 (Th2 cells) | Ki | 4 nM | [2] | |
| Functional Assays | Human Th2 Lymphocyte Chemotaxis | IC50 | 28 nM | [2] |
| Human Th2 Lymphocyte Cytokine Production | IC50 | 19 nM | [2] | |
| Human Eosinophil Shape Change | pKB | 7.9 (isolated leukocytes) | [9] | |
| Human Eosinophil Shape Change | pKB | 7.5 (whole blood) | [9] | |
| PGD2-induced Th2 cell survival inhibition | IC50 | 35 nM | [2] | |
| In Vivo Efficacy | DK-PGD2-induced blood eosinophilia (Rat) | ED50 | 0.04 mg/kg (oral) | [9] |
| DK-PGD2-induced airway eosinophilia (Guinea Pig) | ED50 | 0.01 mg/kg (oral) | [9] |
Experimental Protocols for Key Assays
This assay measures the ability of Timapiprant to displace a radiolabeled ligand from the DP2 receptor.
-
Workflow:
Caption: Workflow for the DP2 receptor binding assay.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human or rat DP2 receptor, or from native cells such as human Th2 lymphocytes.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled PGD2 (e.g., [³H]PGD₂) and varying concentrations of Timapiprant.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of Timapiprant that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
This functional assay assesses the ability of Timapiprant to inhibit the morphological changes in eosinophils induced by DP2 receptor activation.
-
Workflow:
References
- 1. tau.ac.il [tau.ac.il]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. (5-FLUORO-2-METHYL-1H-INDOL-3-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. beckman.com [beckman.com]
- 5. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]
- 6. US9102658B2 - Process for the preparation of (5-fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-y1)-acetic acid esters - Google Patents [patents.google.com]
- 7. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. ijirset.com [ijirset.com]
Timapiprant Sodium: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for Timapiprant sodium (formerly OC000459), a potent and selective antagonist of the Prostaglandin D2 Receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows.
Core Target: The DP2 (CRTH2) Receptor
This compound is an indole-acetic acid derivative that selectively targets the DP2 receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of allergic inflammation.[1] Prostaglandin D2 (PGD2), the primary ligand for DP2, is a key mediator released from mast cells and other immune cells in response to allergens.[2] The activation of the DP2 receptor on immune effector cells, such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils, orchestrates a pro-inflammatory cascade. This includes cell migration, activation, and the release of type 2 cytokines (e.g., IL-4, IL-5, IL-13), which are central to the pathophysiology of conditions like asthma and allergic rhinitis.[3] Timapiprant's mechanism of action is the competitive antagonism of this receptor, thereby mitigating the downstream inflammatory effects of PGD2.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data validating the interaction of Timapiprant with its target and its subsequent biological effects.
Table 1: In Vitro Binding Affinity of Timapiprant for the DP2 Receptor
| Target | Species | Radioligand | Kᵢ (nM) |
| Recombinant DP2 | Human | [³H]PGD₂ | 13 |
| Recombinant DP2 | Rat | [³H]PGD₂ | 3 |
| Native DP2 (Th2 Cells) | Human | [³H]PGD₂ | 4 |
Data compiled from multiple sources.[1][4]
Table 2: In Vitro Functional Activity of Timapiprant
| Assay | Cell Type | Stimulus | IC₅₀ (nM) |
| Chemotaxis | Human Th2 Lymphocytes | PGD₂ | 28 |
| Cytokine Production | Human Th2 Lymphocytes | PGD₂ | 19 |
| Eosinophil Shape Change | Isolated Human Leukocytes | PGD₂ | pK(B) = 7.9 |
| Eosinophil Shape Change | Human Whole Blood | PGD₂ | pK(B) = 7.5 |
*pK(B) is the negative logarithm of the antagonist dissociation constant. Data sourced from Pettipher et al., 2012.[1]
Table 3: In Vivo Efficacy of Timapiprant
| Model | Species | Endpoint | ED₅₀ (mg/kg, p.o.) |
| DK-PGD₂-induced Blood Eosinophilia | Rat | Inhibition of Eosinophilia | 0.04 |
| DK-PGD₂-induced Airway Eosinophilia | Guinea Pig | Inhibition of Eosinophilia | 0.01 |
DK-PGD₂ is 13,14-dihydro-15-keto-PGD₂, a stable DP2 agonist. Data sourced from Pettipher et al., 2012.[1]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approaches used in target validation, the following diagrams are provided.
Caption: DP2 receptor signaling pathway and point of Timapiprant intervention.
References
- 1. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model | Life Science Alliance [life-science-alliance.org]
Methodological & Application
Timapipiprant Sodium In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timapiprant sodium is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1] PGD2 is a critical lipid mediator involved in the pathophysiology of allergic inflammation, playing a key role in the recruitment and activation of various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[2][3][4] By blocking the PGD2/CRTH2 signaling pathway, this compound effectively mitigates pro-inflammatory responses, making it a promising therapeutic candidate for allergic diseases such as asthma and allergic rhinitis.[1][5]
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound and other potential CRTH2 antagonists. The described methods include a radioligand binding assay to determine receptor affinity, a calcium mobilization assay to assess functional antagonism, a cell migration assay to evaluate the inhibition of chemotaxis, and a cytokine release assay to measure the impact on inflammatory mediator production.
PGD2-CRTH2 Signaling Pathway
Prostaglandin D2, primarily released by mast cells upon allergen stimulation, binds to the G protein-coupled receptor CRTH2 on the surface of immune cells like Th2 cells and eosinophils.[1][4] This interaction activates a Gi-coupled signaling cascade, leading to a decrease in intracellular cyclic AMP (cAMP) and a subsequent increase in intracellular calcium (Ca2+) mobilization.[6] These signaling events trigger a cascade of cellular responses, including chemotaxis (cell migration), degranulation, and the production and release of pro-inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2][4] this compound acts by competitively binding to CRTH2, thereby preventing PGD2-mediated signaling and the downstream inflammatory consequences.
Caption: PGD2-CRTH2 signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Target | Species | Cell/Tissue Source | Radioligand | Kᵢ (nM) | Reference |
| CRTH2 (DP2) | Human | Recombinant | [³H]PGD₂ | 13 | [6] |
| CRTH2 (DP2) | Human | Th2 cell membranes | [³H]PGD₂ | 4 | [6] |
| CRTH2 (DP2) | Rat | Recombinant | [³H]PGD₂ | 3 | [6] |
Table 2: Functional Inhibitory Activity of this compound
| Assay Type | Cell Type | Agonist | Measured Effect | IC₅₀ (nM) | Reference |
| Chemotaxis | Human Th2 Lymphocytes | PGD₂ | Inhibition of cell migration | 28 | Not explicitly stated, but inferred from similar studies |
| Cytokine Production | Human Th2 Lymphocytes | PGD₂ | Inhibition of cytokine release | 19 | Not explicitly stated, but inferred from similar studies |
Experimental Protocols
CRTH2 Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CRTH2 receptor by measuring its ability to compete with a radiolabeled ligand, [³H]PGD₂.
Experimental Workflow:
Caption: Workflow for the CRTH2 radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human CRTH2 receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of [³H]PGD₂ (e.g., 2 nM).[7]
-
Serial dilutions of this compound or a vehicle control.
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding from wells containing an excess of unlabeled PGD₂ (e.g., 10 µM).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by PGD₂ in CRTH2-expressing cells.
Protocol:
-
Cell Preparation:
-
Plate HEK293 cells expressing CRTH2 or primary human eosinophils in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
-
Compound Incubation:
-
Add serial dilutions of this compound or a vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a solution of PGD₂ to each well to a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Th2 Cell Migration (Chemotaxis) Assay
This assay assesses the ability of this compound to block the PGD₂-induced migration of Th2 cells.
Protocol:
-
Cell and Reagent Preparation:
-
Isolate human Th2 cells from peripheral blood mononuclear cells (PBMCs) or use a human Th2 cell line.
-
Resuspend the cells in a serum-free migration medium.
-
Prepare solutions of PGD₂ (chemoattractant) and this compound in the migration medium.
-
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pores for lymphocytes).
-
Add the PGD₂ solution to the lower wells of the chamber.
-
In the upper wells (the inserts), add the Th2 cell suspension that has been pre-incubated with various concentrations of this compound or a vehicle control for 30 minutes.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
After incubation, remove the inserts.
-
The cells that have migrated through the membrane into the lower wells can be quantified.
-
For quantification, the cells in the lower chamber can be lysed and the cell number determined using a fluorescent dye that binds to DNA (e.g., CyQUANT). Alternatively, the cells can be directly counted using a flow cytometer or a hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the control (PGD₂ alone).
-
Plot the percentage of inhibition of migration against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Inhibition of PGD₂-Induced Cytokine Release Assay
This assay measures the effect of this compound on the production and release of key Th2 cytokines (IL-4, IL-5, IL-13) from activated Th2 cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture human Th2 cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound or a vehicle control for 30-60 minutes at 37°C.
-
Stimulate the cells with PGD₂ at a predetermined optimal concentration.
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using a commercially available ELISA kit or a multiplex immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the PGD₂-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC₅₀ value for the inhibition of each cytokine.
-
References
- 1. What is Timapiprant used for? [synapse.patsnap.com]
- 2. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model | Life Science Alliance [life-science-alliance.org]
- 6. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Timapiprant Sodium Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timapiprant sodium, also known as OC000459 sodium, is a potent and selective antagonist of the D prostanoid receptor 2 (DP2), also referred to as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] By blocking this receptor, Timapiprant inhibits the effects of prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[3] PGD2 is released by mast cells and Th2 cells in response to allergens, playing a crucial role in the recruitment and activation of immune cells that lead to inflammatory responses.[3] This makes Timapiprant a valuable tool for research in asthma, allergic rhinitis, atopic dermatitis, and other inflammatory conditions.[3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions for experimental use.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Synonyms | OC000459 sodium | [1] |
| CAS Number | 950688-14-9 | [1] |
| Molecular Formula | C₂₁H₁₆FN₂NaO₂ | [1] |
| Molecular Weight | 370.35 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 100 mg/mL (270.01 mM) | [6] |
Mechanism of Action and Signaling Pathway
This compound selectively antagonizes the DP2 receptor, which is coupled to a Gi protein.[7] Activation of the DP2 receptor by its ligand, PGD2, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium mobilization.[7] This signaling cascade ultimately promotes the chemotaxis, activation, and survival of Th2 lymphocytes and eosinophils, key effector cells in allergic inflammation.[1][4] By blocking the DP2 receptor, Timapiprant prevents these downstream effects, thereby mitigating the inflammatory response.[3]
Figure 1: this compound signaling pathway.
Experimental Protocols
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is suitable for most in vitro applications.
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 370.35 g/mol * (1000 mg / 1 g) = 3.7035 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 3.7 mg of this compound powder and place it in a sterile microcentrifuge tube. Record the exact weight.
-
-
Add DMSO:
-
Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 3.7035 mg, add 1 mL of DMSO.
-
-
Dissolve the compound:
-
Vortex the tube vigorously until the powder is completely dissolved.
-
If precipitation occurs, gentle warming in a 37°C water bath and/or sonication can be used to aid dissolution.[1]
-
-
Storage:
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol provides a formulation suitable for administration by gavage in animal models.[1]
-
Prepare a 20.8 mg/mL DMSO stock solution:
-
Dissolve 20.8 mg of this compound in 1 mL of DMSO.
-
-
Prepare the vehicle:
-
The vehicle consists of 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Prepare the final working solution (e.g., 1 mL):
-
To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[1]
-
Experimental Workflow
The following diagram illustrates a general workflow for the preparation and use of a this compound stock solution in a cell-based assay.
Figure 2: Experimental workflow for this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from various in vitro and in vivo studies.
| Parameter | Species/Cell Type | Value | Experiment Type | Reference |
| Ki (human recombinant DP2) | Human | 13 nM | Radioligand Binding Assay | [1] |
| Ki (rat recombinant DP2) | Rat | 3 nM | Radioligand Binding Assay | [1] |
| Ki (human native DP2) | Human | 4 nM | Radioligand Binding Assay | [1] |
| IC₅₀ (Chemotaxis) | Human Th2 lymphocytes | 0.028 µM | Chemotaxis Assay | [1] |
| IC₅₀ (Cytokine Production) | Human Th2 lymphocytes | 0.019 µM | Cytokine Production Assay | [1] |
| IC₅₀ (Anti-apoptotic effect) | Human Th2 cells | 0.035 µM | Apoptosis Assay | [1] |
| ED₅₀ (Blood eosinophilia) | Rat | 0.04 mg/kg (gavage) | In Vivo Eosinophilia Model | [1] |
| ED₅₀ (Airway eosinophilia) | Guinea Pig | 0.01 mg/kg (gavage) | In Vivo Eosinophilia Model | [1] |
Disclaimer: This product is for research use only and is not intended for human or veterinary use.[5] The information provided here is for guidance and should be adapted to specific experimental needs. Always refer to the manufacturer's instructions and relevant safety data sheets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. What is Timapiprant used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. glpbio.com [glpbio.com]
- 7. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Timapiprant Sodium in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timapiprant sodium, also known as OC000459 sodium, is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, more commonly known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1][2] PGD2 is a critical lipid mediator involved in orchestrating inflammatory and allergic responses, primarily through its interaction with the CRTH2 receptor expressed on various immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][3][4] By blocking the PGD2/CRTH2 signaling pathway, this compound effectively inhibits the activation, migration, and cytokine release of these key effector cells, making it a valuable tool for in vitro studies of allergic inflammation and related diseases such as asthma and allergic rhinitis.[4][5]
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to investigate its effects on immune cell function.
Mechanism of Action
Prostaglandin D2 (PGD2), primarily released by activated mast cells, binds to the CRTH2 receptor on target immune cells.[1][3] This interaction activates a G-protein coupled signaling cascade, leading to downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and ultimately, cellular responses like chemotaxis, degranulation, and cytokine production.[6] this compound acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from binding and thereby abrogating these pro-inflammatory cellular responses.[1]
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Timapiprant sodium solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Timapiprant sodium. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to provide solutions to specific problems you may encounter when working with this compound.
Question: I am seeing precipitation after dissolving this compound in an aqueous buffer. What is happening and how can I fix it?
Answer: Timapiprant is an indole-acetic acid derivative, making it a weakly acidic compound.[1] As a sodium salt, its solubility in aqueous solutions is highly pH-dependent. Precipitation upon addition to a buffer, particularly an acidic or neutral buffer, is likely due to the conversion of the more soluble sodium salt to the less soluble free acid form.
Solution Workflow:
Caption: Workflow for addressing this compound precipitation.
To resolve this, ensure your aqueous buffer is sufficiently alkaline. Timapiprant is reported to be soluble in 0.1N NaOH. If your experimental conditions allow, adjusting the pH of your final solution to a more alkaline state should redissolve the precipitate.
Question: I am having trouble dissolving this compound directly in my aqueous media for cell-based assays.
Answer: Direct dissolution in aqueous media can be challenging due to the reasons mentioned above. A common and effective strategy is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
Recommended Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 100 mg/mL in DMSO has been reported.
-
For your experiment, perform a serial dilution of the DMSO stock solution into your aqueous culture medium.
-
Ensure the final concentration of DMSO in your cell culture is low (typically <0.5%) to avoid solvent toxicity.
Question: I need to prepare a high-concentration formulation of this compound for an in vivo study, but I'm encountering solubility limits.
Answer: Achieving high concentrations of poorly soluble compounds for in vivo studies often requires a more complex vehicle. Two effective formulation strategies have been documented for this compound.
Solutions:
-
Co-solvent Formulation: This approach uses a mixture of solvents to increase solubility.
-
Cyclodextrin Formulation: This method utilizes a cyclodextrin to form an inclusion complex with the drug, enhancing its aqueous solubility.
Refer to the "Experimental Protocols" section below for detailed methodologies for these formulations.
Frequently Asked Questions (FAQs)
Q1: What is the basic solubility profile of this compound?
A1: this compound's solubility is summarized in the table below. It is a sodium salt of a weakly acidic compound, and therefore its aqueous solubility is significantly higher at alkaline pH.
Q2: How should I prepare a stock solution of this compound?
A2: For most applications, preparing a stock solution in 100% DMSO is recommended. A concentration of 100 mg/mL in DMSO has been shown to be achievable.
Q3: What is the stability of this compound in a DMSO stock solution?
A3: While specific stability data for this compound is not publicly available, general studies on compound stability in DMSO suggest that many compounds are stable for extended periods when stored properly. For optimal stability, it is recommended to:
-
Store the DMSO stock solution at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Ensure the DMSO is anhydrous, as water content can contribute to compound degradation over time.
Q4: Can I sonicate or heat this compound to aid dissolution?
A4: Yes, if you observe precipitation or phase separation during the preparation of a formulation, gentle heating and/or sonication can be used to aid dissolution.
Q5: What is the mechanism of action of Timapiprant?
A5: Timapiprant is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] By blocking this receptor, Timapiprant inhibits the recruitment and activation of inflammatory cells like T helper 2 lymphocytes and eosinophils.[1]
Caption: Timapiprant's mechanism as a CRTH2 antagonist.
Data Presentation
Table 1: Qualitative Solubility of Timapiprant and this compound
| Compound | Solvent | Solubility | Reference |
| Timapiprant | 0.1N NaOH(aq) | Soluble | [1] |
| Timapiprant | DMSO | Soluble | [1] |
| This compound | DMSO | 100 mg/mL (270.01 mM) |
Table 2: High-Concentration Formulations for this compound
| Formulation Type | Components | Achieved Solubility |
| Co-solvent | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.62 mM) |
| Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.62 mM) |
Experimental Protocols
Protocol 1: Co-solvent Formulation
This protocol details the step-by-step procedure for preparing a co-solvent-based formulation of this compound.
Materials:
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This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
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To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
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Mix the solution thoroughly until it is homogeneous.
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Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
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Add 450 µL of saline to bring the final volume to 1 mL.
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Mix the final solution thoroughly. The resulting solution should be clear.
Protocol 2: Cyclodextrin-Based Formulation
This protocol outlines the preparation of a cyclodextrin-based formulation to enhance the aqueous solubility of this compound.
Materials:
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This compound
-
DMSO (Dimethyl sulfoxide)
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SBE-β-CD (Sulfobutylether-β-cyclodextrin)
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Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
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Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
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To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
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Mix thoroughly until the solution is clear.
References
Potential off-target effects of Timapiprant sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timapiprant sodium. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] By blocking this receptor, Timapiprant inhibits the effects of prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[3] This action prevents the recruitment and activation of immune cells such as T helper 2 (Th2) lymphocytes, eosinophils, and basophils, which are involved in the pathophysiology of allergic diseases.[2]
Q2: Is this compound selective for the DP2 receptor?
Yes, Timapiprant is highly selective for the DP2 receptor. Studies have shown that it potently displaces [3H] PGD2 from the human recombinant DP2 receptor.[1] Furthermore, extensive screening has demonstrated that this compound does not interfere with the ligand binding properties or functional activities of other prostanoid receptors, including EP1-4, DP1, thromboxane receptor, prostacyclin receptor, and prostaglandin F receptor.[2][4]
Q3: Have any off-target effects been identified for this compound?
Based on comprehensive in-vitro screening, this compound exhibits a very clean off-target profile. A study assessing its activity against a battery of 69 receptors and 19 different enzymes found no significant inhibitory activity at a concentration of 10 µM.[2] This indicates a low potential for off-target pharmacological effects at therapeutically relevant concentrations.
Q4: What are the reported adverse events in clinical trials?
Clinical trials have generally shown this compound to have a favorable safety profile and to be well-tolerated.[2][4][5] The incidence of adverse events in studies has been comparable between the Timapiprant and placebo groups.[2][6] No serious adverse events or drug-related withdrawals have been frequently reported.[2][5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpected cellular response not consistent with DP2 antagonism. | Cell line or primary cell characterization: The experimental system may not express the DP2 (CRTH2) receptor, or the expression level may be too low for a measurable response. | 1. Verify DP2/CRTH2 expression: Confirm the presence of the DP2 receptor on your target cells using techniques such as qPCR, Western blot, or flow cytometry.2. Use a positive control: Include a known DP2 agonist (e.g., PGD2 or DK-PGD2) to confirm that the receptor is functional in your experimental setup.3. Review literature: Check for publications that have characterized DP2 expression and function in the same or similar cell types. |
| Variability in experimental results. | Compound stability or solubility: this compound, like many small molecules, may have specific solubility and stability characteristics that can affect its potency in vitro. | 1. Prepare fresh solutions: Prepare stock and working solutions of this compound fresh for each experiment.2. Check solubility: Ensure the compound is fully dissolved in the chosen solvent at the desired concentration. Sonication may aid dissolution.3. Vehicle control: Always include a vehicle control (the solvent used to dissolve Timapiprant) to account for any effects of the solvent itself. |
| Apparent lack of efficacy in an in vivo model. | Pharmacokinetics and dosing: The dose, route of administration, or dosing frequency may not be optimal for achieving sufficient target engagement in the specific animal model. | 1. Review pharmacokinetic data: Consult literature for pharmacokinetic studies of Timapiprant in the relevant species to inform dose selection and timing.2. Dose-response study: Conduct a dose-response experiment to determine the optimal effective dose in your model.3. Consider formulation: The vehicle used for in vivo administration can significantly impact drug exposure. Ensure the formulation is appropriate for the route of administration. |
Quantitative Data Summary
Table 1: Binding Affinity (Ki) of this compound for DP2 Receptors
| Receptor Type | Species | Ki (nM) |
| Recombinant DP2 | Human | 13 |
| Recombinant DP2 | Rat | 3 |
| Native DP2 (Th2 cells) | Human | 4 |
| Data sourced from M. A. Payton, et al. (2012).[2] |
Table 2: In Vitro Inhibitory Activity (IC50) of this compound
| Assay | Cell Type | IC50 (µM) |
| Chemotaxis | Human Th2 lymphocytes | 0.028 |
| Cytokine Production | Human Th2 lymphocytes | 0.019 |
| Data sourced from M. A. Payton, et al. (2012).[2] |
Table 3: Off-Target Selectivity Screening
| Target Class | Number Tested | Result at 10 µM |
| Receptors, Ion Channels, Transporters | 69 | No significant inhibitory or stimulatory activity |
| Enzymes (including COX1 and COX2) | 19 | No significant inhibitory activity |
| Data sourced from M. A. Payton, et al. (2012).[2] |
Experimental Protocols
Protocol 1: In Vitro DP2 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the DP2 receptor.
Materials:
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Membrane preparations from cells expressing recombinant human DP2 receptor.
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[3H]-PGD2 (radioligand).
-
This compound.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Glass fiber filters.
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Scintillation fluid and counter.
Methodology:
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Prepare serial dilutions of this compound.
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In a multi-well plate, combine the cell membrane preparation, [3H]-PGD2 at a fixed concentration (e.g., near its Kd), and varying concentrations of this compound or vehicle.
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Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
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Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold assay buffer to remove non-specific binding.
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Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate pharmacological software.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Off-target screening workflow for Timapiprant.
References
- 1. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Oral Bioavailability of DP2 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of DP2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists.
Frequently Asked Questions (FAQs)
Q1: My DP2 antagonist shows high potency in in-vitro assays but poor efficacy in in-vivo oral dosing models. What are the likely causes?
A1: This is a common issue stemming from poor oral bioavailability. The primary reasons can be categorized as follows:
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Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed. This is a frequent characteristic of small molecule inhibitors.[1][2]
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Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
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High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.
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Efflux by Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: How can I determine if poor solubility is the primary factor limiting the oral bioavailability of my DP2 antagonist?
A2: A series of initial assessments can help pinpoint solubility issues:
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Biopharmaceutics Classification System (BCS): Determine the BCS class of your compound.[2] Poorly soluble drugs often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
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Solubility Studies: Measure the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
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In Vitro Dissolution Testing: Perform dissolution studies on your formulation to assess the rate and extent of drug release.
Q3: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble DP2 antagonists?
A3: Several formulation strategies can be employed to overcome solubility challenges.[1][3][4][5] The choice of strategy often depends on the physicochemical properties of the drug.[3]
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Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve dissolution rates.[1][3] Nanocrystal technology is a promising approach.[6]
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Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance solubility and dissolution.[2][3][5] Common polymers include PVP and HPMC.[3]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic drugs.[1][4]
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][3]
Q4: My DP2 antagonist has good solubility but still exhibits low oral bioavailability. What should I investigate next?
A4: If solubility is not the issue, focus on permeability and metabolic stability:
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Permeability Assessment:
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In Vitro Models: Use Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay) models to assess intestinal permeability. These are well-established methods for predicting in vivo absorption.[7]
-
Ex Vivo Models: Utilize animal intestinal tissue in Ussing chambers for a more complex assessment.
-
-
Metabolic Stability Assessment:
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In Vitro Models: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance and identify major metabolites.
-
In Vivo Models: Conduct pilot pharmacokinetic studies in animals to determine the extent of first-pass metabolism.
-
Q5: What are some medicinal chemistry approaches to improve the bioavailability of a DP2 antagonist lead compound?
A5: Structural modifications can address bioavailability issues while maintaining pharmacological activity:[8]
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Prodrugs: A prodrug strategy involves chemically modifying the molecule to improve its physicochemical properties for better absorption.[9][10] The modifying group is cleaved in vivo to release the active drug.
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Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can enhance solubility, permeability, or metabolic stability.[8]
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Modulating Lipophilicity: Optimizing the lipophilicity (logP/logD) is crucial. Very high lipophilicity can lead to poor solubility, while very low lipophilicity can hinder membrane permeation.
Troubleshooting Guides
Troubleshooting Low Aqueous Solubility
| Symptom | Possible Cause | Recommended Action |
| Low solubility in FaSSIF/FeSSIF | High crystallinity, "brick dust" molecule.[5] | 1. Particle Size Reduction: Micronization or nanonization.[1][3] 2. Solid Dispersions: Formulate as an amorphous solid dispersion (ASD).[2][5] 3. Co-solvents/Surfactants: Include in the formulation.[1] |
| Precipitation upon dilution | Supersaturation followed by precipitation. | 1. Precipitation Inhibitors: Include polymers like HPMC in the formulation.[3] 2. Lipid-Based Formulations: Use SEDDS to maintain the drug in a solubilized state.[4] |
| pH-dependent solubility | Ionizable functional groups. | 1. Salt Formation: Create a more soluble salt form of the drug.[2] 2. Buffered Formulations: Develop a formulation that maintains a favorable local pH. |
Troubleshooting Low Intestinal Permeability
| Symptom | Possible Cause | Recommended Action |
| Low Papp in Caco-2 assay | Poor passive diffusion or active efflux. | 1. Structural Modification: Optimize lipophilicity and hydrogen bonding potential. 2. Permeation Enhancers: Include safe and effective permeation enhancers in the formulation.[4] |
| High efflux ratio in Caco-2 assay | Substrate for efflux transporters (e.g., P-gp). | 1. Co-administration with Inhibitors: Investigate co-dosing with known efflux pump inhibitors. 2. Structural Modification: Modify the structure to reduce recognition by transporters. |
Experimental Protocols
Protocol: Caco-2 Permeability Assay
This protocol provides a general guideline for assessing the intestinal permeability of a DP2 antagonist.
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Cell Culture:
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Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.
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Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Apical to Basolateral (A-B) Permeability:
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Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
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Incubate at 37°C with gentle shaking.
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At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
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Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Basolateral to Apical (B-A) Permeability:
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Reverse the process by adding the test compound to the basolateral side and sampling from the apical side. This helps determine if the compound is a substrate for efflux transporters.
-
-
Data Analysis:
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Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
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Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.
-
Protocol: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure for evaluating the oral bioavailability of a DP2 antagonist in a rodent model.[11]
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Animal Model:
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Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimate the animals and fast them overnight before dosing.[12]
-
-
Dosing:
-
For oral administration, formulate the DP2 antagonist in a suitable vehicle and administer via oral gavage.
-
For intravenous administration (to determine absolute bioavailability), formulate the compound in a sterile, injectable vehicle and administer via a suitable vein (e.g., tail vein).
-
-
Blood Sampling:
-
Sample Analysis:
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Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the DP2 antagonist in plasma/serum.
-
-
Pharmacokinetic Analysis:
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Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.[14]
-
Calculate the absolute oral bioavailability (F%) using the following formula:[13] F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Simplified DP2 receptor signaling pathway.
Caption: Workflow for improving oral bioavailability.
Caption: Troubleshooting decision tree for poor bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach [mdpi.com]
- 7. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 13. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
Technical Support Center: Cell Viability Assays with Timapiprant Sodium
Welcome to the technical support center for researchers utilizing Timapiprant sodium in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Prostaglandin D2 Receptor 2 (DP2), also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] Prostaglandin D2 (PGD2) is a lipid mediator involved in inflammatory responses. By blocking the DP2 receptor, this compound inhibits the downstream signaling pathways activated by PGD2, which can modulate immune cell recruitment and activation.[1]
Q2: What are the expected effects of this compound on cell viability?
The effect of this compound on cell viability is context-dependent and can vary significantly between cell types.
-
In immune cells expressing the DP2 receptor (e.g., Th2 lymphocytes, eosinophils): PGD2 can have an anti-apoptotic effect. By blocking this signal, this compound may inhibit this survival signal, potentially leading to a decrease in cell viability, especially under conditions of cellular stress.[1]
-
In cancer cells: The role of the DP2 receptor in cancer is complex and not fully elucidated. Some studies suggest PGD2/DP2 signaling may promote proliferation and migration in certain cancer types, while others suggest an inhibitory role. Therefore, the effect of this compound on cancer cell viability could be an increase, decrease, or no change, depending on the specific cancer cell line and its dependence on the PGD2/DP2 pathway.
-
In cells not expressing the DP2 receptor: A direct effect on cell viability is not expected. Any observed changes may be due to off-target effects, which have not been extensively reported for Timapiprant.
Q3: At what concentrations should I test this compound in my cell viability assay?
Based on in vitro studies, a typical concentration range for this compound is between 0.0001 µM and 10 µM.[1] It is recommended to perform a dose-response experiment within this range to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Can this compound interfere with common cell viability assays?
Yes, there is a potential for interference, particularly with tetrazolium-based assays like MTT. This compound contains a carboxylic acid moiety in its chemical structure.[1][2] Small molecules containing carboxylic acids have been reported to interfere with the chemical reduction of MTT to formazan, independent of cellular metabolic activity. This can lead to inaccurate (often overestimated) cell viability readings. It is crucial to include proper controls to account for this potential interference (see Troubleshooting Guide).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly high cell viability at high concentrations of this compound. | Assay Interference: this compound may be directly reducing the assay reagent (e.g., MTT). | Run a "cell-free" control: Add this compound to culture medium without cells and perform the assay. If a color change is observed, this indicates direct chemical reduction. Consider switching to a non-enzymatic readout assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which is less prone to this type of interference. |
| Inconsistent results between different cell viability assays (e.g., MTT vs. Trypan Blue). | Mechanism of Action vs. Assay Principle: Timapiprant may be affecting cellular metabolism without inducing cell death. MTT and similar assays measure metabolic activity, while Trypan Blue exclusion measures membrane integrity. A discrepancy could mean the drug is altering metabolism without killing the cells. | Use a multi-parametric approach: Combine a metabolic assay with a cytotoxicity assay that measures membrane integrity (e.g., LDH release assay) or a direct cell counting method (e.g., automated cell counter with Trypan Blue). |
| High variability between replicate wells treated with this compound. | Poor Solubility: this compound may not be fully dissolved at higher concentrations, leading to uneven distribution in the wells. | Check the solubility of your stock solution: Ensure this compound is completely dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation. Consider vortexing or gentle warming to aid dissolution. |
| No effect on cell viability observed in a cell line expected to express the DP2 receptor. | Low or Absent Receptor Expression: The specific cell line may have very low or no expression of the DP2 receptor. | Confirm DP2 receptor expression: Use techniques like RT-qPCR, Western blot, or flow cytometry to verify the presence of the DP2 receptor in your cell line. |
| Cell morphology changes without a significant change in viability readout. | Cellular Stress or Differentiation: this compound might be inducing cellular changes, such as senescence or differentiation, that do not immediately lead to cell death but can alter cell shape and behavior. | Perform microscopic examination: Regularly observe the cells under a microscope for any morphological changes. Consider using assays that can detect markers of senescence (e.g., β-galactosidase staining) or differentiation, depending on the cell type. |
Data Presentation
The following table summarizes hypothetical quantitative data from a series of cell viability experiments with this compound treatment on different cell lines. This data is for illustrative purposes to guide researchers in their data presentation and interpretation.
| Cell Line | Assay Type | This compound Concentration (µM) | Cell Viability (% of Control) | Notes |
| Jurkat (T-lymphocyte) | MTT | 0.01 | 98.2 ± 3.1 | DP2 receptor expressing immune cell line. |
| 0.1 | 95.5 ± 2.8 | |||
| 1.0 | 85.1 ± 4.5 | A modest decrease in viability is observed, potentially due to the inhibition of anti-apoptotic signals. | ||
| 10.0 | 72.3 ± 5.2 | |||
| HT-29 (Colon Cancer) | CCK-8 | 0.01 | 101.5 ± 2.5 | DP2 receptor expression can be variable in cancer cells. |
| 0.1 | 99.8 ± 3.0 | |||
| 1.0 | 97.2 ± 4.1 | No significant effect on viability in this cell line. | ||
| 10.0 | 96.5 ± 3.8 | |||
| HEK293 (Non-immune) | ATP-based | 0.01 | 100.2 ± 1.9 | Lacks significant DP2 receptor expression. |
| 0.1 | 101.1 ± 2.2 | |||
| 1.0 | 99.5 ± 2.5 | No effect on cell viability, as expected. | ||
| 10.0 | 98.9 ± 2.8 |
Experimental Protocols
Cell Viability Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Viability Assay using CCK-8
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment period.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][4][5][6]
Mandatory Visualization
Caption: Signaling pathway of the DP2 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for a cell viability assay with this compound.
Caption: A logical troubleshooting guide for unexpected results in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 5. apexbt.com [apexbt.com]
- 6. bosterbio.com [bosterbio.com]
Validation & Comparative
A Preclinical Comparative Guide: Timapiprant Sodium vs. Fevipiprant in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Timapiprant sodium and Fevipiprant are both orally active, selective antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2). By blocking the binding of its ligand, prostaglandin D2 (PGD2), these antagonists aim to mitigate the inflammatory cascade characteristic of allergic asthma. This guide provides a comparative overview of this compound and Fevipiprant based on available preclinical and clinical data.
It is important to note that a direct head-to-head comparative study of this compound and Fevipiprant in the same preclinical asthma model is not publicly available. Therefore, this guide presents a summary of their individual performance in various asthma models and clinical trials to offer a comprehensive, albeit indirect, comparison.
Mechanism of Action: Targeting the PGD2/CRTh2 Pathway
Both Timapiprant and Fevipiprant share a common mechanism of action by targeting the CRTh2 receptor. The PGD2/CRTh2 signaling pathway is a key driver of type 2 inflammation in asthma.[1][2]
Signaling Pathway of PGD2 via CRTh2 Receptor and Point of Intervention by Antagonists
Caption: PGD2/CRTh2 signaling pathway and antagonist intervention.
Preclinical Data in Asthma Models
While direct comparative studies are unavailable, individual studies have evaluated the efficacy of Timapiprant and Fevipiprant in various preclinical models of asthma, most commonly employing ovalbumin (OVA) or house dust mite (HDM) as allergens in rodents and guinea pigs.[3][4][5][6][7] These models aim to replicate key features of human asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).
This compound (OC000459)
Preclinical studies with Timapiprant have demonstrated its potential to modulate allergic airway inflammation.
| Parameter | Animal Model | Allergen | Key Findings |
| Airway Inflammation | Murine | Ovalbumin | Significant reduction in bronchoalveolar lavage (BAL) fluid eosinophils. |
| Airway Hyperresponsiveness (AHR) | Guinea Pig | Ovalbumin | Inhibition of allergen-induced AHR. |
| Mucus Production | Murine | House Dust Mite | Reduction in goblet cell hyperplasia and mucus secretion. |
Fevipiprant (QAW039)
Fevipiprant has also been investigated in preclinical models, showing efficacy in reducing key asthma-related inflammatory markers.
| Parameter | Animal Model | Allergen | Key Findings |
| Airway Inflammation | Murine | Ovalbumin | Marked decrease in eosinophil infiltration in the lungs. |
| Airway Remodeling | Murine | Chronic Ovalbumin | Attenuation of subepithelial fibrosis and smooth muscle mass. |
| Eosinophil Activation | In vitro | Human eosinophils | Potent inhibition of PGD2-induced eosinophil shape change.[8] |
Clinical Trial Data Summary
Both Timapiprant and Fevipiprant have progressed to clinical trials in asthma patients. The results have shown some efficacy, particularly in patients with evidence of eosinophilic inflammation, though the overall clinical benefit has been debated.
| Feature | This compound | Fevipiprant |
| Effect on Lung Function (FEV1) | Modest improvements observed in some Phase 2 studies.[9] | Statistically significant, but modest, improvements in FEV1 in some Phase 2 trials.[3][10] Phase 3 trials did not consistently meet primary endpoints for FEV1 improvement. |
| Effect on Sputum Eosinophils | Reduction in sputum eosinophil counts in a subset of patients.[9] | Significant reduction in sputum eosinophils in patients with eosinophilic asthma.[1][10] |
| Effect on Asthma Exacerbations | A trend towards a reduction in exacerbations was observed in a Phase 2a study, but it was not statistically significant.[11] | Phase 3 trials showed a modest, but not always statistically significant, reduction in exacerbation rates.[12] |
| Safety and Tolerability | Generally well-tolerated with a favorable safety profile in clinical trials.[11] | Generally well-tolerated with a safety profile comparable to placebo.[1] |
Experimental Protocols for Key Asthma Models
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for commonly used preclinical asthma models.
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used model to induce a Th2-dominant inflammatory response.[3][4][5]
Experimental Workflow for OVA-Induced Asthma Model
Caption: Workflow of an ovalbumin-induced murine asthma model.
Detailed Protocol:
-
Sensitization: On days 0 and 14, BALB/c mice are sensitized by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in saline.
-
Challenge: From day 21 to 23, mice are challenged daily with an aerosol of 1% OVA in saline for 30 minutes.
-
Treatment: Timapiprant, Fevipiprant, or vehicle is administered orally, typically starting one hour before each OVA challenge.
-
Outcome Measures (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing concentrations of inhaled methacholine using a plethysmograph.
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline, and the BAL fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin for inflammation and Periodic acid-Schiff for mucus) to assess inflammatory cell infiltration and goblet cell hyperplasia.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
This model is considered more clinically relevant as HDM is a common human allergen.[6][7]
Detailed Protocol:
-
Sensitization and Challenge: Mice are intranasally exposed to a solution of house dust mite (HDM) extract (e.g., 25 µg) daily for 5 consecutive days, followed by a rest period of 2 days. This cycle is often repeated for several weeks to induce a chronic asthma phenotype.
-
Treatment: The CRTh2 antagonist or vehicle is administered orally before each HDM exposure.
-
Outcome Measures: Similar to the OVA model, AHR, BAL fluid analysis, and lung histology are the primary endpoints. Serum levels of HDM-specific IgE can also be measured.
Conclusion
This compound and Fevipiprant, as CRTh2 antagonists, represent a targeted oral therapy for asthma. Both have demonstrated the ability to reduce eosinophilic airway inflammation in preclinical models and in clinical trials. While a direct preclinical comparison is lacking, the available data suggest a similar mechanism and a comparable, albeit modest, efficacy profile in targeting the PGD2/CRTh2 pathway. The ultimate clinical utility of these compounds may depend on identifying specific patient populations with a disease endotype highly dependent on this inflammatory axis. Future head-to-head preclinical studies would be invaluable for a more definitive comparison of their potency and efficacy.
References
- 1. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Timapiprant used for? [synapse.patsnap.com]
- 3. ersnet.org [ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Head-To-Head Comparison of Biologic Efficacy in Asthma: What Have We Learned? [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Six kinds of asthma, dust mites can affect them all [housedustmite.com]
- 8. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fevipiprant new asthma pill hailed as a "game changer" - Los Angeles Allergist [allergylosangeles.com]
- 11. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Timapiprant Sodium's Impact on Airway Hyperresponsiveness: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Timapiprant sodium's effect on airway hyperresponsiveness (AHR) with other selective Prostaglandin D2 Receptor 2 (DP2) antagonists. The information is compiled from publicly available clinical trial data and preclinical studies, offering a valuable resource for researchers and professionals in the field of respiratory drug development.
Executive Summary
This compound is a potent and selective antagonist of the DP2 receptor, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). This receptor is a key player in the type 2 inflammatory cascade, which is central to the pathophysiology of allergic asthma and airway hyperresponsiveness. By blocking the DP2 receptor, Timapiprant and similar antagonists inhibit the downstream effects of Prostaglandin D2 (PGD2), a lipid mediator released by mast cells and other immune cells. This mechanism of action leads to a reduction in the recruitment and activation of eosinophils, basophils, and T-helper 2 (Th2) cells in the airways, thereby mitigating airway inflammation and hyperresponsiveness.[1] This guide presents a comparative overview of the clinical efficacy of Timapiprant and other DP2 antagonists, focusing on their impact on airway hyperresponsiveness as measured by changes in lung function and responses to bronchoconstrictor challenges.
Comparative Efficacy of DP2 Receptor Antagonists on Airway Hyperresponsiveness
The following tables summarize quantitative data from clinical trials investigating the effects of this compound (also known as OC000459) and other DP2 receptor antagonists on key markers of airway hyperresponsiveness, primarily Forced Expiratory Volume in 1 second (FEV1) and Provocative Concentration causing a 20% fall in FEV1 (PC20).
Table 1: Change in Forced Expiratory Volume in 1 second (FEV1)
| Drug Name (Code) | Dosage | Treatment Duration | Patient Population | Change in FEV1 vs. Placebo | Clinical Trial Identifier |
| Timapiprant (OC000459) | 200 mg twice daily | 28 days | Steroid-free, moderate persistent asthma | 9.2% improvement (Per Protocol population) | NCT01057927[2] |
| Fevipiprant (QAW039) | 225 mg twice daily | 12 weeks | Moderate-to-severe asthma with sputum eosinophilia | Data on FEV1 not specified, but improvements in symptoms and breathing tests reported.[1][3] | Not specified |
| Fevipiprant (QAW039) | 150 mg once daily | 12 weeks | Uncontrolled asthma | 41 mL increase (ZEAL-1, not statistically significant) | NCT03215758[4][5] |
| Fevipiprant (QAW039) | 150 mg once daily | 12 weeks | Uncontrolled asthma | -31 mL decrease (ZEAL-2, not statistically significant) | NCT03226392[4][5] |
| Setipiprant (ACT-129968) | 1000 mg twice daily | 5 days | Allergic asthmatic males | Attenuated late asthmatic response (25.6% inhibition of AUC) | Not specified[6] |
| AZD1981 | 1000 mg twice daily | 4 weeks | Stable asthma (ICS withdrawn) | Non-significant increase of 9.5 L/min in morning PEF | D9830C00003[7][8] |
| AZD1981 | 50, 400, 1000 mg twice daily | 4 weeks | Uncontrolled asthma on ICS | Non-significant increase of 12 L/min in morning PEF (1000 mg) | NCT00758589[7][8] |
| AZD1981 | Up to 400 mg twice daily | 12 weeks | Persistent atopic asthma on ICS and LABA | Not statistically significant improvement (0.02 L) | NCT01197794[9][10] |
| BI 671800 | 200 mg twice daily, 400 mg AM, 400 mg PM | 4 weeks | Symptomatic asthma on ICS | Not statistically significant (0.08%, 0.28%, 0.67% difference in FEV1% predicted, respectively) | NCT01090024[6][11][12] |
| BI 671800 | 400 mg twice daily | 6 weeks | Symptomatic controller-naïve asthma | 3.98% improvement in FEV1% predicted | Not specified[13] |
Table 2: Effect on Allergen and Methacholine Challenge
| Drug Name (Code) | Challenge Type | Key Findings | Clinical Trial Identifier |
| Setipiprant (ACT-129968) | Allergen Challenge | Significantly reduced the late asthmatic response (LAR) by 25.6% (P=0.006).[6] | Not specified |
| Setipiprant (ACT-129968) | Methacholine Challenge | Significantly protected against allergen-induced airway hyperresponsiveness (P=0.0029).[6] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key studies assessing airway hyperresponsiveness.
Methacholine Challenge Test Protocol
The methacholine challenge test is a standardized method to measure airway hyperresponsiveness.[11][14]
-
Objective: To determine the provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20).
-
Procedure:
-
Baseline Spirometry: Establish a baseline FEV1 by performing at least three acceptable spirometry maneuvers.
-
Diluent Inhalation: The subject inhales a saline diluent to establish a control response. FEV1 is measured 30 and 90 seconds after inhalation.
-
Methacholine Inhalation: Increasing concentrations of methacholine chloride are administered via a nebulizer. Common protocols involve either a two-minute tidal breathing method or a five-breath dosimeter method.[3]
-
Serial Spirometry: After each dose of methacholine, FEV1 is measured at 30 and 90 seconds.
-
Termination Criteria: The test is stopped when the FEV1 has fallen by 20% or more from the baseline, or the highest concentration of methacholine has been administered.[11]
-
PC20 Calculation: The PC20 is calculated by interpolation from the dose-response curve.[11]
-
Allergen Inhalation Challenge Protocol
Allergen challenge tests are used to evaluate the efficacy of drugs in preventing allergen-induced bronchoconstriction, which has both an early and a late phase.
-
Objective: To assess the effect of a drug on the early asthmatic response (EAR) and the late asthmatic response (LAR) following allergen inhalation.
-
Procedure:
-
Allergen Selection and Dosing: A pre-determined dose of an allergen to which the subject is sensitized is administered via a nebulizer. The dose is typically one that has been shown to cause a dual asthmatic response.
-
FEV1 Monitoring: FEV1 is measured at baseline and then at frequent intervals for up to 10-12 hours post-challenge to capture both the EAR (occurring within the first 1-2 hours) and the LAR (occurring 3-7 hours post-challenge).[10][15]
-
Data Analysis: The primary outcomes are typically the maximum percent fall in FEV1 during the EAR and LAR, and the area under the FEV1-time curve (AUC) for the LAR.[6]
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific rigor of the conducted studies.
References
- 1. leicesterbrc.nihr.ac.uk [leicesterbrc.nihr.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. The PD20 but not the PC20 in a methacholine challenge test is device independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of fevipiprant in patients with uncontrolled asthma: Two replicate, phase 3, randomised, double-blind, placebo-controlled trials (ZEAL-1 and ZEAL-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reproducibility of early and late asthmatic responses to allergen challenge in a large group of asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Late Asthmatic Reaction Is in Part Independent from the Early Asthmatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanistic Study of Anti-inflammatory Effects of Fevipiprant in Patients With Eosinophilic Asthma. | MedPath [trial.medpath.com]
- 13. A Study to Evaluate Efficacy and Safety of Methacholine Chloride Challenge Test in Diagnosis of Adult Asthma | MedPath [trial.medpath.com]
- 14. Methacholine bronchial provocation test in patients with asthma: serial measurements and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allergen-induced early and late asthmatic responses to inhaled seasonal and perennial allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
DP2 Receptor Antagonists: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective treatments for type 2 inflammatory diseases, such as asthma and allergic rhinitis, has led to significant interest in the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). PGD2, a key lipid mediator released predominantly by mast cells, orchestrates a complex inflammatory cascade by binding to the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils. This interaction triggers their activation, migration, and the release of pro-inflammatory cytokines, contributing to the pathophysiology of allergic diseases.[1][2] Consequently, the development of DP2 receptor antagonists has been a focal point of pharmaceutical research, aiming to disrupt this inflammatory pathway. This guide provides a meta-analysis of key clinical trials involving prominent DP2 receptor antagonists, presenting a comparative overview of their efficacy and safety profiles, alongside detailed experimental protocols and relevant biological pathways.
Comparative Efficacy of DP2 Receptor Antagonists
The clinical development of DP2 receptor antagonists has seen a mix of promising results and notable setbacks. Several oral antagonists, including fevipiprant, GB001, AZD1981, and timapiprant (OC000459), have been evaluated in Phase II and III clinical trials. While some studies have demonstrated modest improvements in lung function and asthma control, others have failed to meet their primary endpoints, highlighting the complexities of targeting the DP2 pathway.
A systematic review and meta-analysis of ten randomized controlled trials involving 7902 patients on fevipiprant showed a statistically significant, albeit modest, improvement in forced expiratory volume in 1 second (FEV1) with a mean difference of 0.05 L compared to placebo.[3][4] The analysis also indicated improvements in the Asthma Control Questionnaire (ACQ) score and the Asthma Quality of Life Questionnaire (AQLQ) score.[3][4] Furthermore, fevipiprant was associated with a reduction in the number of patients experiencing at least one asthma exacerbation.[3][4] However, two large Phase III trials (LUSTER-1 and LUSTER-2) did not show a statistically significant reduction in the annualized rate of moderate-to-severe exacerbations for the overall population, although modest reductions were observed with the 450 mg dose.[5]
Clinical trials for other DP2 antagonists have yielded varied results. In a Phase IIb trial (LEDA study) with GB001 in patients with moderate-to-severe eosinophilic asthma, the primary endpoint of asthma worsening was not met.[6][7] However, the study did show consistent numeric reductions in the odds of asthma worsening across all dose groups compared to placebo.[6][7] A Phase IIa study of GB001 had previously shown improvements in morning peak expiratory flow (AM PEF) and markers of asthma control.[8]
Two Phase II trials of AZD1981 in adults with asthma also failed to show a significant effect on the primary endpoint of morning PEF.[9] However, in one of the studies, all doses of AZD1981 resulted in significant improvements in ACQ-5 scores.[8][9]
Studies with timapiprant (OC000459) have shown some positive signals. One study demonstrated a significant improvement in FEV1 compared to placebo, particularly in a subgroup of atopic eosinophilic subjects with uncontrolled asthma.[10][11] Another study in severe eosinophilic asthma showed a reduction in sputum eosinophil count and an increase in FEV1, although these results were not statistically significant.
The following tables summarize the quantitative data from key clinical trials for these DP2 receptor antagonists.
Data Presentation: Efficacy and Safety of DP2 Receptor Antagonists in Clinical Trials
Table 1: Efficacy of Fevipiprant in Patients with Asthma (Meta-analysis and Phase III Data)
| Endpoint | Fevipiprant Dose | Result vs. Placebo | p-value | Citation |
| Meta-analysis (10 RCTs, 7902 patients) | ||||
| Change in FEV1 | Pooled Doses | Mean Difference: 0.05 L (95% CI: 0.02 to 0.07) | < 0.0001 | [3][4] |
| Change in ACQ Score | Pooled Doses | Mean Difference: -0.10 (95% CI: -0.16 to -0.04) | 0.001 | [3][4] |
| Change in AQLQ Score | Pooled Doses | Mean Difference: 0.08 (95% CI: 0.03 to 0.13) | 0.003 | [3][4] |
| Patients with ≥1 Exacerbation | Pooled Doses | Relative Risk: 0.86 (95% CI: 0.77 to 0.97) | 0.01 | [3][4] |
| LUSTER-1 & LUSTER-2 (Phase III) | ||||
| Annualized Rate of Moderate-to-Severe Exacerbations (Overall Population) | 150 mg | LUSTER-1: 0.96 (95% CI 0.75-1.22); LUSTER-2: 0.82 (95% CI 0.62-1.07) | Not Significant | [5] |
| 450 mg | LUSTER-1: 0.78 (95% CI 0.61-1.01); LUSTER-2: 0.76 (95% CI 0.58-1.00) | Not Significant | [5] | |
| Annualized Rate of Moderate-to-Severe Exacerbations (High Eosinophil Population) | 150 mg | LUSTER-1: 1.04 (95% CI 0.77-1.41); LUSTER-2: 0.69 (95% CI 0.50-0.96) | Not Significant | [5] |
| 450 mg | LUSTER-1: 0.83 (95% CI 0.61-1.14); LUSTER-2: 0.72 (95% CI 0.52-1.01) | Not Significant | [5] |
Table 2: Efficacy of GB001 in Patients with Moderate-to-Severe Eosinophilic Asthma (LEDA Study - Phase IIb)
| Endpoint | GB001 Dose | Odds Ratio for Asthma Worsening vs. Placebo (95% CI) | p-value | Citation |
| Asthma Worsening | 20 mg | 0.674 (0.398-1.142) | 0.1425 | [7] |
| 40 mg | 0.677 (0.399-1.149) | 0.1482 | [7] | |
| 60 mg | 0.651 (0.385-1.100) | 0.1086 | [7] |
Table 3: Efficacy of AZD1981 in Adults with Asthma (Phase II Trials)
| Endpoint | AZD1981 Dose | Result vs. Placebo | p-value | Citation |
| Study 1 | ||||
| Change in Morning PEF | 1,000 mg bid | 9.5 L/min | 0.086 | [9] |
| Study 2 | ||||
| Change in Morning PEF | 1,000 mg bid | 12 L/min | 0.16 | [9] |
| Change in ACQ-5 Score | 50 mg, 400 mg, 1,000 mg bid | 0.26-0.3 unit improvement | 0.010-0.022 | [8][9] |
Table 4: Efficacy of Timapiprant (OC000459) in Adults with Asthma
| Endpoint | Timapiprant (OC000459) Dose | Result vs. Placebo | p-value | Citation |
| Change in FEV1 | 25 mg once daily | Significant improvement | 0.028 | [10][11] |
| Pooled Doses | 95 mL greater increase | 0.024 | [10][11] | |
| Change in FEV1 (Atopic Eosinophilic Subgroup) | Pooled Doses | 220 mL greater increase | 0.005 | [10][11] |
| Sputum Eosinophil Count | 50 mg once daily | 2.3-fold reduction | 0.151 | |
| Change in FEV1 | 50 mg once daily | 127 mL difference | 0.214 |
Table 5: Safety Profile of DP2 Receptor Antagonists (Adverse Events)
| Drug | Dose | Incidence of Adverse Events vs. Placebo | Citation |
| Fevipiprant | 150 mg & 450 mg | Serious adverse events were comparable to placebo (9% in all groups in a pooled analysis).[5] | [5] |
| GB001 | 20 mg, 40 mg, 60 mg | Incidence was generally comparable across treatment groups (65.8% placebo, 65.8% 20 mg, 69.5% 40 mg, 68.0% 60 mg). Liver chemistry elevations leading to discontinuation were more frequent with the 60 mg dose.[6] | [6] |
| AZD1981 | Various | Well tolerated across treatment groups.[8][9] | [8][9] |
| Timapiprant (OC000459) | Various | No drug-related serious adverse events reported.[10][11] Safety profile was comparable to placebo. | [10][11] |
Experimental Protocols
Fevipiprant (LUSTER-1 and LUSTER-2 Phase III Trials)
-
Study Design: Two replicate, 52-week, randomized, double-blind, placebo-controlled, parallel-group studies.[5]
-
Participants: Patients aged 12 years or older with severe asthma and a history of one or more exacerbations in the previous year, receiving high-dose inhaled corticosteroids plus at least one other controller medication.[5]
-
Intervention: Patients were randomly assigned to receive fevipiprant (150 mg or 450 mg once daily) or placebo.[5]
-
Primary Endpoint: The annualized rate of moderate-to-severe asthma exacerbations.[5]
-
Key Secondary Endpoints: Change from baseline in pre-bronchodilator FEV1 and ACQ-7 score.[5]
GB001 (LEDA Study - Phase IIb)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging, parallel-group, multicenter study.[7]
-
Participants: Patients aged 18 to 75 years with moderate-to-severe asthma and a blood eosinophil count of ≥250 cells/μL.[7]
-
Intervention: Patients received one of four once-daily treatments (GB001 20 mg, 40 mg, or 60 mg, or placebo) as an add-on to standard-of-care treatment for 24 weeks.[7]
-
Primary Endpoint: The proportion of patients who experienced asthma worsening.[7]
AZD1981 (Phase II Trials)
-
Study Design: Two randomized, placebo-controlled, parallel-group trials.[9]
-
Participants:
-
Intervention:
-
Primary Endpoint: Change in morning peak expiratory flow after 4 weeks of treatment.[9]
-
Key Secondary Endpoints: Asthma Control Questionnaire (ACQ-5) scores and FEV1 assessments.[9]
Timapiprant (OC000459)
-
Study Design: A randomized, double-blind, placebo-controlled study.[10][11]
-
Participants: Adult subjects with a percentage of predicted FEV1 between 60-85%.[10][11]
-
Intervention: OC000459 at three dose levels (25 mg once daily, 200 mg once daily, or 100 mg twice daily) or placebo for 12 weeks.[10][11]
-
Primary Endpoint: Change from baseline in pre-bronchodilator FEV1.[10][11]
-
Key Secondary Endpoints: ACQ and Standardised Asthma Quality of Life Questionnaire (AQLQ(S)), and incidence of exacerbations and respiratory tract infections.[10][11]
Mandatory Visualization
DP2 Receptor Signaling Pathway
The activation of the DP2 receptor by its ligand, PGD2, initiates a signaling cascade that is central to the type 2 inflammatory response. This pathway involves the coupling of the receptor to a Gi protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium. These signaling events ultimately result in the chemotaxis, activation, and degranulation of key inflammatory cells.
Generalized Clinical Trial Workflow for Asthma Drug Development
The development of a new asthma medication follows a structured and rigorous clinical trial process. This workflow ensures the safety and efficacy of the investigational drug before it can be approved for public use. The process typically involves several phases, from initial safety studies in a small number of volunteers to large-scale efficacy trials in patients.
References
- 1. Efficacy and Safety of Fevipiprant in Asthma: A Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of Prostaglandin D2 Receptor 2 Antagonism with Fevipiprant for Patients with Asthma: a Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigational prostaglandin D2 receptor antagonists for airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gossamer Bio’s GB001 Shows Minimal Impact in Asthma and Chronic Rhinosinusitis - BioSpace [biospace.com]
- 6. Results of a Phase 2b Trial With GB001, a Prostaglandin D2 Receptor 2 Antagonist, in Moderate to Severe Eosinophilic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 2a Study of DP2 Antagonist GB001 for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of fevipiprant in reducing exacerbations in patients with severe asthma (LUSTER-1 and LUSTER-2): two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 2 study to evaluate the safety, efficacy and pharmacokinetics of DP2 antagonist GB001 and to explore biomarkers of airway inflammation in mild‐to‐moderate asthma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Timapiprant Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Timapiprant sodium, a potent and selective DP2 receptor antagonist.
This compound, with the CAS Number 950688-14-9, requires careful management throughout its lifecycle in the laboratory, including its ultimate disposal. Adherence to proper procedures is crucial to protect personnel and the environment.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to an eyewash station and safety shower.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.
-
Segregation: Do not mix this compound with other waste materials unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place waste this compound in a clearly labeled, sealed, and appropriate container.
-
The container must be compatible with the chemical properties of this compound.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the CAS number (950688-14-9).
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Quantitative Data
| Property | Value |
| CAS Number | 950688-14-9 |
| Molecular Formula | C₂₁H₁₆FN₂NaO₂ |
| Molecular Weight | 370.35 g/mol |
Experimental Protocols Cited
This document does not cite specific experimental protocols but provides general safety and disposal procedures based on standard laboratory practices for handling chemical compounds of this nature. For detailed experimental methodologies involving this compound, researchers should refer to peer-reviewed scientific literature.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
